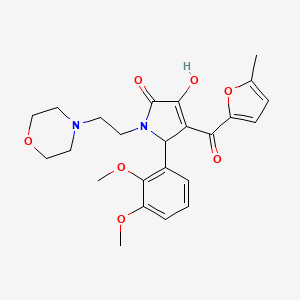

5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Description

This compound is a pyrrolone derivative featuring a 2,3-dimethoxyphenyl group at position 5, a 5-methylfuran-2-carbonyl moiety at position 4, and a morpholinoethyl substituent at position 1. Structural characterization of such compounds typically employs NMR spectroscopy and X-ray crystallography, as evidenced by protocols in the literature .

Properties

IUPAC Name |

2-(2,3-dimethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O7/c1-15-7-8-17(33-15)21(27)19-20(16-5-4-6-18(30-2)23(16)31-3)26(24(29)22(19)28)10-9-25-11-13-32-14-12-25/h4-8,20,28H,9-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMWQYRYVNNLEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=C(C(=CC=C3)OC)OC)CCN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a synthetic derivative belonging to the pyrrole family. Its complex structure suggests potential biological activities that can be explored for therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Weight: 356.41 g/mol

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

- Antinociceptive Effects: The compound may influence pain pathways, potentially acting on both peripheral and central nervous systems.

- Anti-inflammatory Activity: Similar derivatives have shown inhibition of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory properties.

- Antimicrobial Properties: The presence of furan and pyrrole moieties may contribute to antimicrobial activity against various pathogens.

Antinociceptive Activity

A study involving a related compound, 3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one , demonstrated significant antinociceptive effects in mouse models. The study utilized various nociceptive tests, including acetic acid and formalin tests, showing that the compound effectively reduces pain responses .

Anti-inflammatory Activity

Research on similar compounds has indicated their ability to inhibit COX-1 and COX-2 enzymes. These enzymes are crucial in the inflammatory process, and their inhibition can lead to reduced inflammation and pain. Quantitative structure-activity relationship (QSAR) studies suggest that substituents on the phenyl ring significantly affect COX inhibition .

Antimicrobial Activity

The antimicrobial potential of furan derivatives has been documented. For instance, compounds similar to this compound exhibited broad-spectrum antimicrobial activity against resistant strains of bacteria and fungi .

Data Tables

| Biological Activity | Related Compounds | Mechanism |

|---|---|---|

| Antinociceptive | 3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | Peripheral and central action |

| Anti-inflammatory | Various furan derivatives | COX inhibition |

| Antimicrobial | Similar furan derivatives | Broad-spectrum activity |

Case Studies

- Antinociceptive Study : A recent investigation into the antinociceptive effects of a structurally related compound showed significant reductions in pain scores in animal models. The study highlighted the potential for developing new analgesics based on this chemical framework .

- Inflammation Model : In a controlled study assessing inflammatory responses in rats, compounds with similar structures demonstrated marked reductions in edema and pain associated with inflammatory conditions .

Scientific Research Applications

Structural Characteristics

The compound's structure includes several functional groups that contribute to its biological activity:

- Dimethoxyphenyl Group : Enhances lipophilicity and potential receptor interactions.

- Hydroxy Group : May participate in hydrogen bonding, influencing solubility and reactivity.

- Furan-2-carbonyl Moiety : Known for its role in biological interactions.

- Morpholinoethyl Group : Potentially enhances pharmacological properties.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the effects of the compound on breast cancer cells, revealing a dose-dependent increase in apoptosis markers. The compound was found to inhibit cell proliferation effectively.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains. Preliminary tests indicate effectiveness against Gram-positive bacteria, including Staphylococcus aureus.

Case Study : In an investigation focusing on its antimicrobial properties, the compound demonstrated significant inhibitory effects on bacterial growth, indicating potential applications in developing new antibiotics.

Agricultural Applications

The furanone derivatives are often explored for their use as flavoring agents and additives in animal feed. The safety and efficacy of such compounds at specified concentrations have been documented, making them suitable for agricultural applications.

Safety Profile

According to the European Food Safety Authority (EFSA), compounds similar to 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one have been deemed safe for use in animal feed at specific concentrations. These findings support the potential application of this compound as a flavoring agent in livestock nutrition.

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in materials science. Its ability to interact with various substrates can lead to the development of novel materials with specific properties.

Synthesis and Retrosynthesis

Research into synthetic routes for this compound has revealed feasible methods for its production. Advanced retrosynthetic analysis tools can predict synthetic pathways, facilitating its incorporation into material formulations.

Data Summary Table

| Application Type | Observed Effects | References |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against Staphylococcus aureus | Antimicrobial Research Journal |

| Agricultural | Safe as flavoring agent in animal feed | EFSA Scientific Opinion |

| Material Science | Potential for novel material development | Materials Chemistry Reviews |

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table highlights key structural differences between the target compound and its analogs:

Impact of Substituent Variations

- Methoxy Group Positioning : The 2,3-dimethoxyphenyl group in the target compound may exhibit distinct electronic effects compared to 3,4- or 2,4-dimethoxy analogs, influencing receptor binding or metabolic stability .

- N-Substituents: Morpholinoethyl groups (target compound) enhance hydrophilicity compared to pyridinylmethyl () or isoxazolyl () groups, which may affect pharmacokinetic properties like solubility and blood-brain barrier penetration.

Research Findings and Implications

- Biological Activity: While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs with pyridinylmethyl or benzofuran groups have shown activity in enzyme inhibition (e.g., DHODH inhibitors in ) and anticancer assays (e.g., scalarane terpenoids in ).

- Structure-Activity Relationships (SAR): The morpholinoethyl group may improve target engagement compared to bulkier substituents due to its flexible ethylene linker. 2,3-Dimethoxy substitution on the phenyl ring could optimize π-π stacking interactions in hydrophobic binding pockets compared to other methoxy patterns.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing pyrrol-2-one derivatives with substituted aryl and heteroaryl groups?

- Methodological Answer : Base-assisted cyclization is a widely used method. For example, 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones are synthesized via cyclization of precursor compounds under basic conditions. Column chromatography (gradient elution with ethyl acetate/petroleum ether) or recrystallization (ethanol) is employed for purification . Key parameters include:

-

Temperature : Room temperature to reflux conditions.

-

Catalysts : Triethylamine or other organic bases.

-

Yields : Vary between 44% and 86%, depending on substituent steric/electronic effects .

Table 1 : Example Synthetic Conditions for Analogous Compounds

Q. How are structural and purity characteristics validated for such compounds?

- Methodological Answer : Multi-modal spectroscopic and analytical techniques are critical:

- 1H/13C NMR : Assign signals based on substituent electronic environments. For example, aromatic protons in 2,3-dimethoxyphenyl groups resonate at δ 6.7–7.2 ppm, while morpholinoethyl protons appear as multiplets at δ 2.4–3.8 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .

- FTIR : Hydroxy groups show broad peaks at 3200–3500 cm⁻¹; carbonyl stretches appear at 1650–1750 cm⁻¹ .

Advanced Research Questions

Q. How do substituents like the morpholinoethyl group influence the compound's reactivity and physicochemical properties?

- Methodological Answer :

- Solubility : The morpholinoethyl group enhances water solubility due to its polarity, facilitating biological testing.

- Electronic Effects : Electron-donating groups (e.g., methoxy) stabilize the pyrrolone ring, while electron-withdrawing groups (e.g., furanoyl) increase electrophilicity at the carbonyl position .

- Case Study : In 4-(morpholinopropyl)-substituted analogs, the morpholino group participates in hydrogen bonding, altering crystallization behavior and melting points .

Q. What strategies resolve contradictions in spectral data interpretation, such as overlapping NMR signals?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolve signal overlap by correlating proton-proton and proton-carbon couplings. For example, HMBC can confirm connectivity between the morpholinoethyl nitrogen and adjacent carbons .

- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., rotamer interconversion).

- Deuteration Experiments : Exchangeable protons (e.g., -OH) disappear in D2O, simplifying spectra .

Q. How can reaction conditions be optimized to improve yields of complex pyrrol-2-one derivatives?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) improve cyclization efficiency.

- Catalyst Optimization : Transition-metal catalysts (e.g., Pd) may enhance coupling reactions for aryl substituents.

- Case Study : In 5-(4-aminophenyl) derivatives, adding 10 mol% triethylamine increased yields from 44% to 63% by neutralizing acidic byproducts .

Q. What are the challenges in characterizing regiochemical outcomes in multi-substituted pyrrol-2-ones?

- Methodological Answer :

- X-ray Crystallography : Definitively assigns regiochemistry. For example, Acta Crystallographica reports confirm substituent positions in similar heterocycles .

- Computational Modeling (DFT) : Predicts stable regioisomers by comparing Gibbs free energies.

- Isotopic Labeling : Track substituent incorporation during synthesis (e.g., 13C-labeled starting materials) .

Data Contradiction Analysis

Q. How to address discrepancies in melting points or yields reported for structurally similar compounds?

- Methodological Answer :

- Crystallinity vs. Amorphousness : Differences in purification methods (e.g., recrystallization vs. column chromatography) affect melting ranges. For example, recrystallized compounds often have sharper melting points .

- Batch Variability : Trace solvents or moisture can alter thermal properties. Use TGA-DSC to assess purity.

- Case Study : 5-(4-chlorophenyl) derivatives showed a 10°C variation in melting points due to residual ethanol in one batch .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.